molecular formula C12H9BrClNO2S B12120764 Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate

Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B12120764
M. Wt: 346.63 g/mol
InChI Key: WZCJTQKTWNBMCU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom, a chlorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. Finally, the carboxylate ester group is introduced through esterification with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Substitution: Formation of 2-azido, 2-thio, or 2-alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or diols.

Scientific Research Applications

Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for these targets. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 2-chloro-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Substitution of bromine with chlorine can alter its reactivity and interaction with biological targets.

    Methyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: The methyl ester may have different solubility and reactivity compared to the ethyl ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery.

Properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H9BrClNO2S/c1-2-17-11(16)10-9(15-12(13)18-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3

InChI Key

WZCJTQKTWNBMCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)Cl

Origin of Product

United States

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